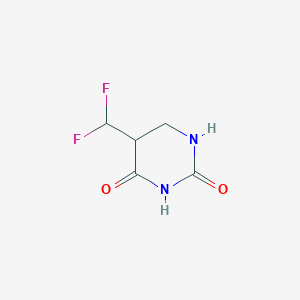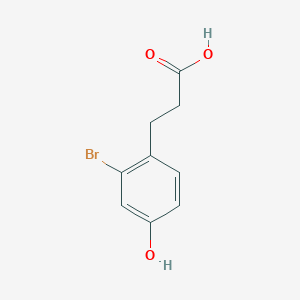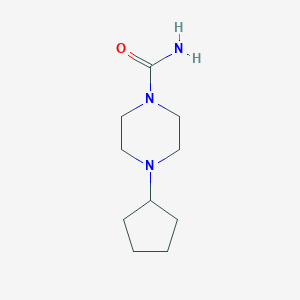
4-Cyclopentyl-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentyl-1-piperazinecarboxamide is a chemical compound with the molecular formula C10H19N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Cyclopentyl-1-piperazinecarboxamide typically involves the reaction of cyclopentylamine with piperazine derivatives. One common method includes the following steps:
Ring-Opening Addition Reaction: Ethylene oxide gas is added to a mixed solution of a first solvent and cyclopentylamine, resulting in bis(2-hydroxyethyl)-cyclopentylamine.
Chlorination: The bis(2-hydroxyethyl)-cyclopentylamine is then chlorinated by adding a chlorinating agent to obtain bis(2-chloroethyl)-cyclopentylamine.
Substitution Reaction: Bis(2-chloroethyl)-cyclopentylamine is added to a mixed solution of water and hydrazine hydrate, leading to the formation of amino-cyclopentylpiperazine.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The process typically avoids the use of highly toxic intermediates and aims to minimize the generation of impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopentyl-1-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Cyclopentyl-1-piperazinecarboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Piperazinecarboxamide, 4-cyclopentyl
- 4-Cyclopentyl-N-(phenylmethyl)-1-piperazinecarboxamide
Comparison: 4-Cyclopentyl-1-piperazinecarboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-cyclopentylpiperazine-1-carboxamide |
InChI |
InChI=1S/C10H19N3O/c11-10(14)13-7-5-12(6-8-13)9-3-1-2-4-9/h9H,1-8H2,(H2,11,14) |
InChI Key |
FUONTCIKNPJHQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)
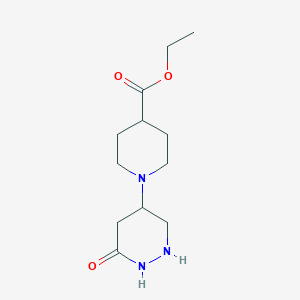
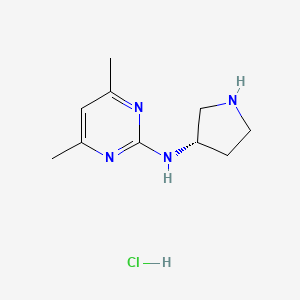
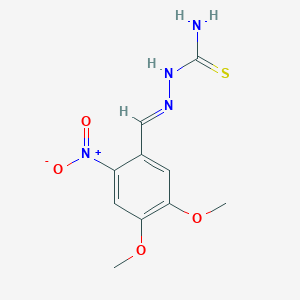
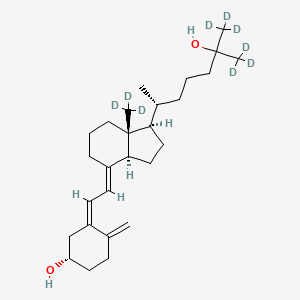
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12328069.png)
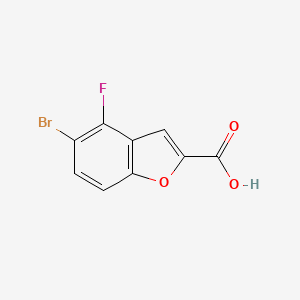
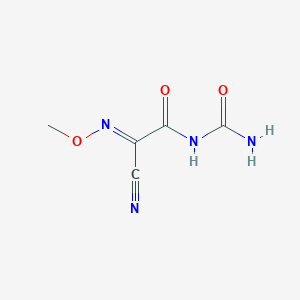
![(R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B12328087.png)
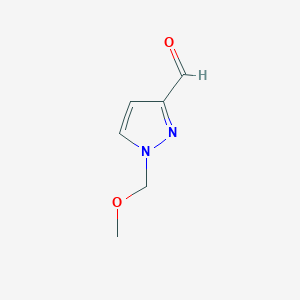
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)
![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
